molecular formula C22H20F3NO3 B11502366 Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Cat. No.: B11502366
M. Wt: 403.4 g/mol
InChI Key: SKBWNLSKIXYEJF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability .

Properties

Molecular Formula

C22H20F3NO3

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-oxo-6-phenyl-4-[2-(trifluoromethyl)anilino]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H20F3NO3/c1-2-29-21(28)20-16(14-8-4-3-5-9-14)12-15(13-19(20)27)26-18-11-7-6-10-17(18)22(23,24)25/h3-11,13,16,20,26H,2,12H2,1H3

InChI Key

SKBWNLSKIXYEJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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